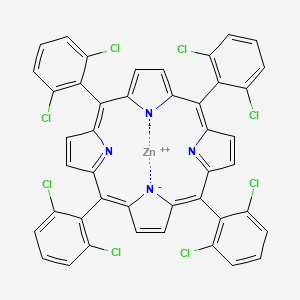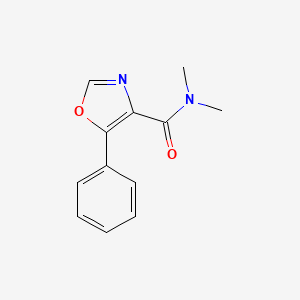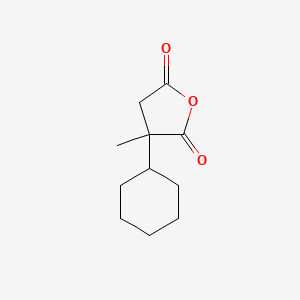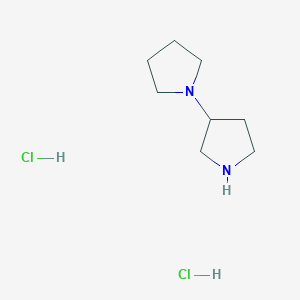![molecular formula C18H23N3O3 B2789751 Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate CAS No. 1090464-01-9](/img/structure/B2789751.png)
Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate, also known as MCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCB is a synthetic compound that is used in the development of various drugs, particularly for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when cells are damaged or abnormal. Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has also been shown to inhibit the growth of blood vessels, which is a process that is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate can induce oxidative stress, which is a condition that occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defenses. Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has also been shown to affect the activity of several enzymes, including glutathione peroxidase and catalase, which are involved in the body's antioxidant defenses.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has several advantages for lab experiments, including its potent cytotoxic effects on cancer cells and its antimicrobial and antifungal properties. However, there are also some limitations to using Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate in lab experiments. For example, Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is a synthetic compound that may have toxic effects on cells, making it difficult to determine its true effects on the body.
Orientations Futures
There are several future directions for the study of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate. One potential direction is the development of new anticancer drugs based on the structure of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate. Another potential direction is the study of the effects of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate on the immune system, as it has been shown to have immunomodulatory effects. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is a complex process that involves several steps. The first step involves the reaction of 3-aminobenzoic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylaminoethyl ester. This ester is then reacted with 1-cyanocycloheptanecarboxylic acid to form the corresponding amide. The amide is then reacted with methyl chloroformate to form the final product, Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate.
Applications De Recherche Scientifique
Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has been extensively studied for its potential applications in various fields, particularly in cancer research. Studies have shown that Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has potent cytotoxic effects on cancer cells, making it a promising candidate for the development of new anticancer drugs. Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
methyl 3-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-24-17(23)14-7-6-8-15(11-14)20-12-16(22)21-18(13-19)9-4-2-3-5-10-18/h6-8,11,20H,2-5,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOLKJJBYOAENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)

![N-[2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789673.png)


![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)






